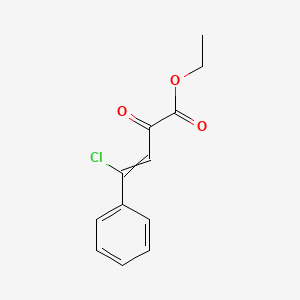![molecular formula C18H20ClNO B14255488 (1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine CAS No. 189289-49-4](/img/structure/B14255488.png)
(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine is an organic compound with the molecular formula C17H20ClNO This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a propyl chain and an ethanimine group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine typically involves the reaction of 2-chlorobenzyl chloride with 3-methoxyphenylacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(2-Chlorophenyl)propyl]-1-(3-chlorophenyl)ethanimine
- N-[3-(2-Chlorophenyl)propyl]-1-(3-hydroxyphenyl)ethanimine
- N-[3-(2-Chlorophenyl)propyl]-1-(3-fluorophenyl)ethanimine
Uniqueness
N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
189289-49-4 |
|---|---|
Molekularformel |
C18H20ClNO |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
N-[3-(2-chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine |
InChI |
InChI=1S/C18H20ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3 |
InChI-Schlüssel |
HAFHHRZDUJHNLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCCC1=CC=CC=C1Cl)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)

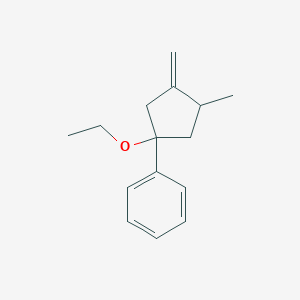
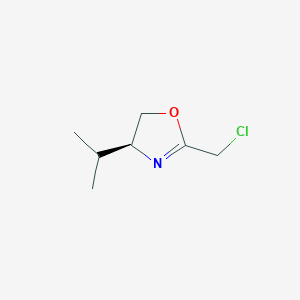

![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
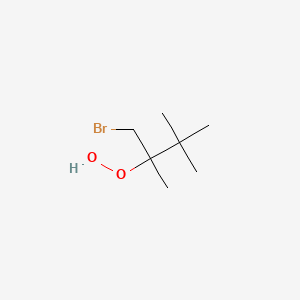
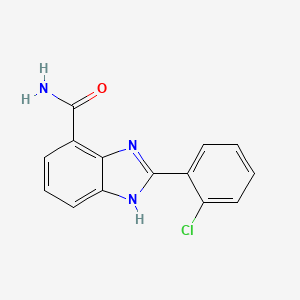
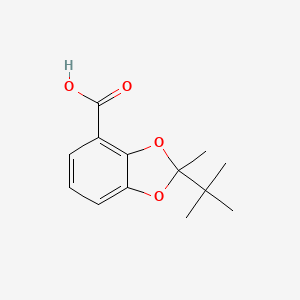
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
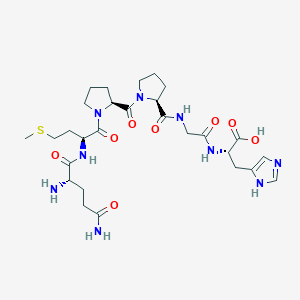
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)
